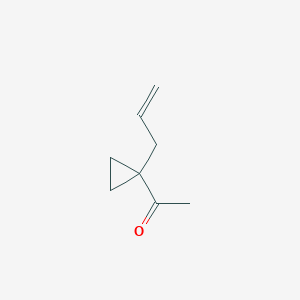
1-(1-Allyl-cyclopropyl)-ethanone
Descripción general
Descripción
1-(1-Allyl-cyclopropyl)-ethanone, also known as 1-Acetyl-1-cyclopropyl-allyl, is an organic compound with the molecular formula C9H14O. It is a cyclopropane derivative that belongs to the category of ketones. The compound is a colorless liquid .
Molecular Structure Analysis
The molecular formula of this compound is C9H14O. The molecular weight is 124.18 g/mol .Physical And Chemical Properties Analysis
This compound is a colorless liquid . The molecular weight is 124.18 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
1-(1-Allyl-cyclopropyl)-ethanone is a compound of interest in the synthesis of various chemical entities. For instance, it has been used in the synthesis of 2-Cyclopropyl-1-(4'-chloro)acetophenone as an intermediate for Cyproconazole, a notable agricultural fungicide, showcasing its utility in creating complex molecules for agricultural applications (Wu Mei, 2010). Additionally, its structural framework is pivotal in generating cyclopropane-substituted tetrahydropyrans, demonstrating its versatility in forming diverse and complex cyclic structures (G. Peh & P. Floreancig, 2012).
Photodeprotection and Photochromism
The compound's derivatives have shown significant potential in the study of photodeprotection reactions and photochromism, providing insights into light-mediated chemical transformations. This research is crucial for developing photolabile protecting groups (PPGs) used in the controlled release of protected substances, including drugs and biomolecules, under specific conditions (Yan-Bo Guo et al., 2022).
Material Science and Solvatochromic Properties
Research into the solvatochromic properties and structural analysis of allyl arm containing Schiff base derivatives, prepared from related compounds, highlights the importance of this compound in understanding solvent effects on molecular properties. These studies are crucial for designing materials with specific optical properties, which can be applied in sensors, optical devices, and molecular electronics (S. Gandhimathi et al., 2016).
Enzymatic Synthesis Applications
Furthermore, the compound and its derivatives are subjects in enzymatic processes aimed at producing chiral intermediates for pharmaceutical applications. This highlights its role in the development of sustainable and stereoselective synthesis methods, essential for producing enantiomerically pure drugs (Xiang Guo et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
1-(1-prop-2-enylcyclopropyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-3-4-8(5-6-8)7(2)9/h3H,1,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAYAAVNSBWLIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 7-(boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1529629.png)
![2-Ethynyl-5,8-dioxaspiro[3.4]octane](/img/structure/B1529632.png)
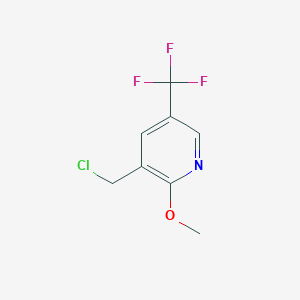
![2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1529636.png)


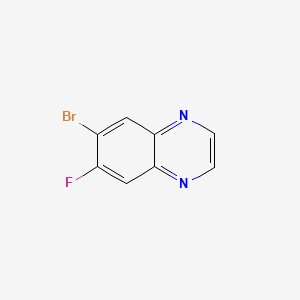


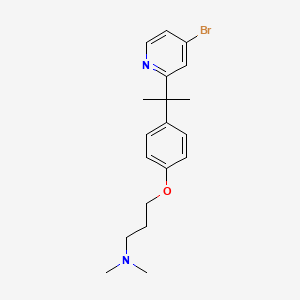
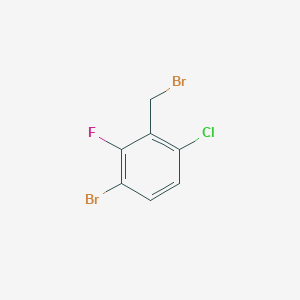
![4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1529650.png)
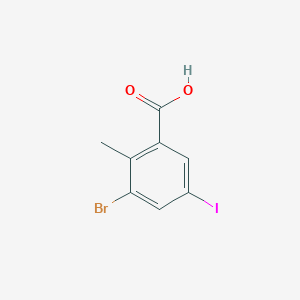
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1529652.png)